molecular formula C11H15N3O3 B3308832 (1-(3-Nitropyridin-2-yl)piperidin-3-yl)methanol CAS No. 939986-67-1

(1-(3-Nitropyridin-2-yl)piperidin-3-yl)methanol

Cat. No.: B3308832
CAS No.: 939986-67-1
M. Wt: 237.25 g/mol
InChI Key: LHAKMYKJQOAHLB-UHFFFAOYSA-N
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Description

(1-(3-Nitropyridin-2-yl)piperidin-3-yl)methanol: is a chemical compound with the molecular formula C11H15N3O3 and a molecular weight of 237.2551 g/mol . This compound features a piperidine ring substituted with a nitropyridine group and a hydroxymethyl group, making it an interesting subject for various chemical and biological studies.

Preparation Methods

The synthesis of (1-(3-Nitropyridin-2-yl)piperidin-3-yl)methanol typically involves the following steps:

Chemical Reactions Analysis

(1-(3-Nitropyridin-2-yl)piperidin-3-yl)methanol undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of (1-(3-Nitropyridin-2-yl)piperidin-3-yl)methanol involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the piperidine ring can interact with biological receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

(1-(3-Nitropyridin-2-yl)piperidin-3-yl)methanol can be compared with similar compounds such as:

    (1-(3-Nitropyridin-2-yl)piperidin-4-yl)methanol: This compound has a similar structure but with the hydroxymethyl group at a different position on the piperidine ring.

    (1-(3-Nitropyridin-2-yl)piperidin-2-yl)methanol: Another structural isomer with the hydroxymethyl group at the 2-position.

    (1-(3-Nitropyridin-2-yl)piperidin-3-yl)ethanol: This compound has an ethyl group instead of a hydroxymethyl group.

These comparisons highlight the unique positioning of functional groups in this compound, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

[1-(3-nitropyridin-2-yl)piperidin-3-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O3/c15-8-9-3-2-6-13(7-9)11-10(14(16)17)4-1-5-12-11/h1,4-5,9,15H,2-3,6-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHAKMYKJQOAHLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=C(C=CC=N2)[N+](=O)[O-])CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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